molecular formula C17H10F3N3O3S2 B11493642 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B11493642
M. Wt: 425.4 g/mol
InChI Key: XAEXJCAVBZSUNZ-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings, one of which is substituted with a trifluoromethoxy group, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide typically involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This reaction is carried out under controlled conditions to ensure the formation of the desired benzothiazole rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using appropriate industrial equipment and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the presence of the benzothiazole rings and the trifluoromethoxy group suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is unique due to the presence of two benzothiazole rings and the trifluoromethoxy group

Properties

Molecular Formula

C17H10F3N3O3S2

Molecular Weight

425.4 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C17H10F3N3O3S2/c18-17(19,20)26-9-5-6-10-13(7-9)27-15(21-10)22-14(24)8-23-11-3-1-2-4-12(11)28-16(23)25/h1-7H,8H2,(H,21,22,24)

InChI Key

XAEXJCAVBZSUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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